4-(dimethylsulfamoyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with dimethylsulfamoyl and methoxyphenyl groups. Its distinct structural features make it a valuable subject of study in fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the methoxyphenyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
When compared to similar compounds, 4-(dimethylsulfamoyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide stands out due to its unique structural features and versatile applications. Similar compounds may include other benzamide derivatives with different substituents, such as:
- 4-(N,N-dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide
- 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(2-hydroxyphenyl)ethyl)benzamide
These compounds share some structural similarities but differ in their specific substituents and resulting properties.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-21(2)27(23,24)15-11-9-14(10-12-15)19(22)20-13-18(26-4)16-7-5-6-8-17(16)25-3/h5-12,18H,13H2,1-4H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATVZLFJQGIRKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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